Benzyl 4-(tosyloxy)piperidine-1-carboxylate
CAS No.: 196601-12-4
Cat. No.: VC1982279
Molecular Formula: C20H23NO5S
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 196601-12-4 |
---|---|
Molecular Formula | C20H23NO5S |
Molecular Weight | 389.5 g/mol |
IUPAC Name | benzyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C20H23NO5S/c1-16-7-9-19(10-8-16)27(23,24)26-18-11-13-21(14-12-18)20(22)25-15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |
Standard InChI Key | QTGVXQVMKCJZTR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Basic Identification and Structural Characteristics
Benzyl 4-(tosyloxy)piperidine-1-carboxylate (CAS No. 196601-12-4) is an organic compound with the molecular formula C20H23NO5S and a molecular weight of 389.47 g/mol . The compound features a piperidine ring core structure with strategically positioned functional groups that contribute to its chemical reactivity and synthetic utility.
The structural components include:
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A piperidine heterocyclic ring as the central scaffold
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A tosyloxy (p-toluenesulfonyloxy) group at the 4-position
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A benzyloxycarbonyl (Cbz) protective group at the nitrogen position
The compound is known by several synonyms in scientific literature:
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4-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester
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1-Cbz-4-(tosyloxy)piperidine
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Benzyl 4-{[(4-methylbenzene)sulfonyl]-oxy}piperidine-1-carboxylate
Molecular Identifiers and Properties
The compound possesses several unique identifiers that facilitate its categorization in chemical databases:
Parameter | Value |
---|---|
CAS Number | 196601-12-4 |
Molecular Formula | C20H23NO5S |
Molecular Weight | 389.47 g/mol |
IUPAC Name | benzyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate |
InChI Key | QTGVXQVMKCJZTR-UHFFFAOYSA-N |
PubChem Compound ID | 332212 |
Table 1. Molecular identifiers for Benzyl 4-(tosyloxy)piperidine-1-carboxylate
Physical and Chemical Properties
Benzyl 4-(tosyloxy)piperidine-1-carboxylate exists as a solid at room temperature with physicochemical properties that influence its handling, storage, and application in chemical reactions.
Physicochemical Properties
Property | Value | Method |
---|---|---|
Physical State | Solid | Observed |
Boiling Point | 548.9 ± 50.0 °C | Predicted |
Density | 1.31 ± 0.1 g/cm³ | Predicted |
pKa | -3.02 ± 0.40 | Predicted |
Table 2. Physicochemical properties of Benzyl 4-(tosyloxy)piperidine-1-carboxylate
The compound exhibits limited solubility in water but demonstrates good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, making these suitable solvents for reactions involving this compound.
Chemical Reactions and Applications in Organic Synthesis
Benzyl 4-(tosyloxy)piperidine-1-carboxylate serves as a versatile synthetic intermediate due to the reactivity of its functional groups, particularly the tosyloxy moiety which functions as an excellent leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The tosyloxy group readily undergoes displacement reactions with various nucleophiles:
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Nitrogen nucleophiles (amines, azides) to form amino or azido derivatives
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Oxygen nucleophiles (alcohols, phenols) to form ether linkages
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Sulfur nucleophiles (thiols) to form thioether derivatives
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Carbon nucleophiles (cyanides, malonates) to form carbon-carbon bonds
Cross-Coupling Reactions
Recent research has demonstrated the utility of Benzyl 4-(tosyloxy)piperidine-1-carboxylate in nickel-catalyzed reductive cross-coupling reactions. For example, Molander and colleagues established conditions using NiBr2·glyme (5 mol %), 4,4′-di-tert-butyl 2,2′-dipyridyl (5 mol %), manganese as reductant, and potassium iodide to facilitate coupling with heterocyclic bromides .
These reactions typically proceed under the following conditions:
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Catalyst: Nickel complexes (e.g., NiBr2·glyme)
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Ligand: 4,4′-di-tert-butyl 2,2′-dipyridyl
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Reductant: Manganese (Mn⁰)
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Additives: KI, 4-ethyl pyridine
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Solvent: N,N-dimethylacetamide (DMA)
Applications in Medicinal Chemistry and Drug Discovery
Benzyl 4-(tosyloxy)piperidine-1-carboxylate has found significant applications in medicinal chemistry as a building block for the synthesis of biologically active compounds.
Structure-Activity Relationship Studies
The compound has been incorporated into structure-activity relationship (SAR) studies investigating piperidine derivatives as potential drug candidates. Research has focused on developing piperidine-based compounds as:
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Enzyme inhibitors (particularly cytochrome P450 enzymes)
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Receptor modulators
For example, piperidine derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), an enzyme essential for bacterial respiration, making them potential candidates for antibiotic development .
Role in Drug Design
The compound's structural features make it particularly valuable in drug design:
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The piperidine ring provides a rigid scaffold with defined spatial orientation
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The tosyloxy group serves as a reactive handle for introducing diverse functionalities
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The Cbz protecting group can be selectively removed under mild conditions to enable further modifications
Supplier | Product Number | Package Size | Purity | Price (USD) |
---|---|---|---|---|
Apolloscientific | OR310405 | 1g | Not specified | $511 |
Matrix Scientific | 102611 | 500mg | >97% | $544 |
SynQuest Laboratories | 8H64-1-76 | 1g | Not specified | $564 |
Matrix Scientific | 102611 | 1g | >97% | $730 |
Table 3. Commercial availability and pricing information for Benzyl 4-(tosyloxy)piperidine-1-carboxylate
Current pricing as of 2025 may vary, and researchers are advised to contact suppliers directly for updated information.
Research Trends and Future Perspectives
The continued interest in Benzyl 4-(tosyloxy)piperidine-1-carboxylate stems from its versatility as a synthetic intermediate. Current research trends indicate expanding applications in:
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Development of novel cross-coupling methodologies
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Design of peptidomimetic compounds
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Synthesis of heterocyclic compounds with potential biological activities
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Construction of complex molecular scaffolds for drug discovery
As synthetic methodologies advance, the compound is likely to find additional applications in medicinal chemistry, particularly in the development of targeted therapeutics and molecular probes for biological systems.
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